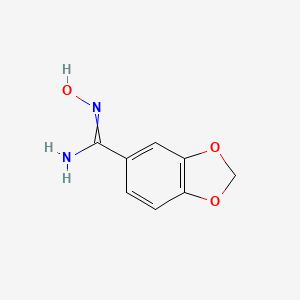N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
CAS No.:
Cat. No.: VC13239109
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8N2O3 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | N'-hydroxy-1,3-benzodioxole-5-carboximidamide |
| Standard InChI | InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10) |
| Standard InChI Key | GZXSHCHKXXMZQP-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=NO)N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=NO)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (C₈H₈N₂O₃) features a 1,3-benzodioxole scaffold—a fused bicyclic system comprising a benzene ring and a 1,3-dioxole moiety. The 5-position of the aromatic ring is substituted with a carboximidamide group (-C(=NH)NHOH), introducing both hydrogen-bonding capacity and nucleophilic reactivity. The hydroxyamidine functional group contributes to the compound’s polarity, as evidenced by its predicted logP value (computational data pending) and solubility in polar solvents like methanol .
Table 1: Physicochemical Properties of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₃ | - |
| Molecular Weight | 180.16 g/mol | - |
| Melting Point | 163–165°C | Solvent: Methanol |
| Boiling Point | 320.9±52.0°C (Predicted) | - |
| Density | 1.55±0.1 g/cm³ (Predicted) | - |
| pKa | 6.76±0.69 (Predicted) | - |
| CAS Number | 4720-72-3 | - |
Data sourced from experimental and computational studies .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide may be approached via functionalization of a preformed 1,3-benzodioxole scaffold. Key steps likely include:
-
Introduction of the Carboximidamide Group: Nitrile intermediates can be converted to amidoximes via hydroxylamine treatment, followed by tautomerization to carboximidamides .
-
Regioselective Substitution: Electrophilic aromatic substitution at the 5-position of 1,3-benzodioxole, guided by the electron-donating methylenedioxy group, ensures correct regiochemistry .
Pd-Catalyzed Arylation Strategies
Recent advances in benzodioxole alkaloid synthesis highlight Pd-catalyzed cross-coupling as a viable method for constructing related frameworks. For example, the total synthesis of benzo[d] dioxole-type aporphines employs Pd-mediated arylation to establish biaryl bonds . Adapting this methodology, a Suzuki-Miyaura coupling between a 5-boronic acid-substituted 1,3-benzodioxole and an amidoxime-containing aryl halide could yield the target compound .
Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation protocol—successfully applied to synthesize enantiopure benzodioxole alkaloids —could resolve racemic mixtures of the carboximidamide intermediate. This step would be critical for producing optically pure N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, though experimental validation is needed.
Pharmaceutical and Industrial Applications
Role in Drug Discovery
The compound’s classification under "pharmaceutical" categories suggests utility as:
-
Enzyme Inhibitors: The hydroxyamidine group may chelate metal ions in enzyme active sites, analogous to hydroxamate-based protease inhibitors.
-
Antimicrobial Agents: Structural resemblance to benzodioxole-containing antifungals (e.g., piperonal) implies potential antimicrobial activity .
| Supplier | Contact Information | Location |
|---|---|---|
| J & K SCIENTIFIC LTD. | Tel: 010-82848833 | China |
| Alfa Aesar | saleschina@alfa-asia.com | Global |
| Shanghai YuanYe Biotechnology | 021-61312847 | China |
| MQ Pharmaceuticals | 1014988033@qq.com | China |
Data current as of April 2025 .
Future Research Directions
-
Pharmacological Profiling: Screening for anticancer, antimicrobial, or enzyme-inhibitory activity.
-
Synthetic Optimization: Development of enantioselective routes using asymmetric catalysis .
-
Computational Studies: Density functional theory (DFT) calculations to predict reactivity and tautomeric preferences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume